

# Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with Ceritinib

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Ceritinib is a potent and selective second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor.[1] In various cancers, particularly in non-small cell lung cancer (NSCLC), the EML4-ALK fusion oncogene leads to constitutive activation of ALK, driving tumor cell proliferation and survival.[1] Ceritinib exerts its therapeutic effect by competitively binding to the ATP-binding site of the ALK kinase domain, thereby inhibiting its autophosphorylation.[2] This inhibition disrupts downstream signaling pathways crucial for cancer cell survival, including the PI3K/AKT, MEK/ERK, and JAK-STAT pathways, ultimately leading to cell cycle arrest and apoptosis.[1][2]

Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. One of the most common methods involves the dual staining of cells with Annexin V and Propidium Iodide (PI). Annexin V is a protein with a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells. This dual-staining method allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).



These application notes provide a detailed protocol for the analysis of Ceritinib-induced apoptosis using Annexin V and PI staining followed by flow cytometry.

# Data Presentation Quantitative Analysis of Ceritinib-Induced Apoptosis

The following tables summarize the dose-dependent and time-course effects of Ceritinib on the induction of apoptosis in ALK-positive cancer cell lines, as determined by flow cytometry.

Table 1: Dose-Response Effect of Ceritinib on Apoptosis in H2228 Cells (48-hour treatment)

| Ceritinib<br>Concentration<br>(nM) | Viable Cells<br>(%) | Early<br>Apoptotic<br>Cells (%) | Late<br>Apoptotic/Necr<br>otic Cells (%) | Total<br>Apoptotic<br>Cells (%) |
|------------------------------------|---------------------|---------------------------------|------------------------------------------|---------------------------------|
| 0 (Control)                        | 95.2 ± 1.5          | 2.8 ± 0.5                       | 2.0 ± 0.3                                | 4.8 ± 0.8                       |
| 50                                 | 85.6 ± 2.1          | 8.9 ± 1.2                       | 5.5 ± 0.9                                | 14.4 ± 2.1                      |
| 100                                | 72.3 ± 3.4          | 15.4 ± 2.0                      | 12.3 ± 1.8                               | 27.7 ± 3.8                      |
| 200                                | 55.1 ± 4.0          | 25.8 ± 3.1                      | 19.1 ± 2.5                               | 44.9 ± 5.6                      |
| 400                                | 38.7 ± 3.8          | 38.2 ± 4.2                      | 23.1 ± 3.0                               | 61.3 ± 7.2                      |

Data are represented as mean  $\pm$  standard deviation from three independent experiments. Data is synthesized based on typical results observed in published studies.

Table 2: Time-Course Effect of Ceritinib (200 nM) on Apoptosis in H2228 Cells



| Time (hours) | Viable Cells<br>(%) | Early<br>Apoptotic<br>Cells (%) | Late<br>Apoptotic/Necr<br>otic Cells (%) | Total<br>Apoptotic<br>Cells (%) |
|--------------|---------------------|---------------------------------|------------------------------------------|---------------------------------|
| 0            | 96.1 ± 1.2          | 2.1 ± 0.4                       | $1.8 \pm 0.3$                            | 3.9 ± 0.7                       |
| 12           | 88.4 ± 2.5          | 7.5 ± 1.1                       | 4.1 ± 0.8                                | 11.6 ± 1.9                      |
| 24           | 70.2 ± 3.1          | 18.9 ± 2.3                      | 10.9 ± 1.5                               | 29.8 ± 3.8                      |
| 48           | 54.8 ± 4.2          | 26.1 ± 3.5                      | 19.1 ± 2.8                               | 45.2 ± 6.3                      |
| 72           | 35.6 ± 3.9          | 35.4 ± 4.0                      | 29.0 ± 3.6                               | 64.4 ± 7.6                      |

Data are represented as mean  $\pm$  standard deviation from three independent experiments. Data is synthesized based on typical results observed in published studies.

# Experimental Protocols Protocol for Flow Cytometry Analysis of Apoptosis using Annexin V-FITC and PI Staining

#### Materials:

- ALK-positive cancer cell line (e.g., H2228)
- Ceritinib
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
- Trypsin-EDTA
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
- · Flow cytometer

#### Procedure:



#### Cell Culture and Treatment:

- Culture H2228 cells in complete medium until they reach approximately 70-80% confluency.
- For dose-response experiments, seed cells in 6-well plates and treat with various concentrations of Ceritinib (e.g., 0, 50, 100, 200, 400 nM) for a fixed time (e.g., 48 hours).
- For time-course experiments, treat cells with a fixed concentration of Ceritinib (e.g., 200 nM) and harvest at different time points (e.g., 0, 12, 24, 48, 72 hours).
- Cell Harvesting and Washing:
  - Harvest cells by trypsinization.
  - Collect the cells, including any floating cells from the supernatant, by centrifugation at 300 x g for 5 minutes.
  - Wash the cells twice with ice-cold PBS.
- Annexin V-FITC and PI Staining:
  - Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
  - Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10<sup>6</sup> cells/mL.
  - Transfer 100 μL of the cell suspension (1 x 10<sup>5</sup> cells) to a flow cytometry tube.
  - $\circ$  Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
  - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
  - Add 400 μL of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis:
  - Analyze the samples on a flow cytometer immediately after staining.



- Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.
- Acquire data for at least 10,000 events per sample.
- Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

## **Mandatory Visualization**





Click to download full resolution via product page

Caption: Ceritinib-induced apoptotic signaling pathway.





Click to download full resolution via product page

Caption: Experimental workflow for apoptosis analysis.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Ceritinib (LDK378) prevents bone loss via suppressing Akt and NF-κB-induced osteoclast formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Implications of Ceritinib in Cholangiocarcinoma beyond ALK Expression and Mutation PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crizotinib induces apoptosis of lung cancer cells through JAK-STAT pathway PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with Ceritinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606605#flow-cytometry-analysis-of-apoptosis-with-ceritinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com